molecular formula C13H21NO7 B1243631 Mycosporine glutamicol

Mycosporine glutamicol

Cat. No.: B1243631
M. Wt: 303.31 g/mol
InChI Key: AOLLRBVQJZTTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycosporine glutamicol is an organooxygen compound and an organonitrogen compound. It derives from a gamma-amino acid.

Scientific Research Applications

UV Protection and Secondary Metabolites in Organisms

Mycosporine-like compounds, including mycosporine glutamicol, are secondary metabolites that provide UV protection. They are found in various organisms like fungi, algae, cyanobacteria, and animals. A study on cyanolichens revealed the presence of this compound in certain species, demonstrating its potential as a natural UV protectant (Roullier et al., 2011).

Preservation and Stability in Natural History Collections

Research on lichen specimens stored in natural history collections showed that this compound remains stable over time, unlike some other mycosporine-like amino acids. This indicates its potential use in long-term biological studies and environmental monitoring (Chollet-Krugler et al., 2019).

Isolation from Marine Sponges and Cyanophytes

A new mycosporine-like amino acid, closely related to this compound, was isolated from the marine sponge Dysidea herbacea. This discovery expands the understanding of mycosporine distribution in marine life and highlights its role in protecting against UV radiation (Bandaranayake et al., 1996).

Photoprotective Properties in Lichens

In a study on chlorolichens, this compound showed significant antioxidant activities and photoprotective properties. This research underscores its potential application in environmental and ecological studies, particularly in understanding organism responses to UV radiation (Nguyen et al., 2015).

Role in Environmental Adaptation and UV Protection

This compound in the lichen Cladonia arbuscula plays a crucial role in UV protection and adaptation to environmental stress. This compound's production is influenced by factors like UV-B radiation and photosynthetically active radiation (PAR), highlighting its importance in ecological and environmental research (Chrapusta-Srebrny et al., 2022).

Properties

Molecular Formula

C13H21NO7

Molecular Weight

303.31 g/mol

IUPAC Name

5-hydroxy-4-[[5-hydroxy-5-(hydroxymethyl)-2-methoxy-3-oxocyclohexen-1-yl]amino]pentanoic acid

InChI

InChI=1S/C13H21NO7/c1-21-12-9(4-13(20,7-16)5-10(12)17)14-8(6-15)2-3-11(18)19/h8,14-16,20H,2-7H2,1H3,(H,18,19)

InChI Key

AOLLRBVQJZTTPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(CC(CC1=O)(CO)O)NC(CCC(=O)O)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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